molecular formula C23H31BrFN3O6 B13008876 tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

Cat. No.: B13008876
M. Wt: 544.4 g/mol
InChI Key: PBNPQVFHAZIWAW-UHFFFAOYSA-N
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Description

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is a complex organic compound that features multiple functional groups, including tert-butyl, bis(tert-butoxy)carbonyl, bromomethyl, and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted indazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

In biology and medicine, tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl and fluoro groups can participate in binding interactions with enzymes or receptors, modulating their activity. The Boc-protected amino groups can be deprotected to reveal active sites that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its indazole core, combined with the bromomethyl and fluoro substituents, distinguishes it from other similar compounds .

Properties

Molecular Formula

C23H31BrFN3O6

Molecular Weight

544.4 g/mol

IUPAC Name

tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(bromomethyl)-6-fluoroindazole-1-carboxylate

InChI

InChI=1S/C23H31BrFN3O6/c1-21(2,3)32-18(29)27(19(30)33-22(4,5)6)17-14-10-13(12-24)15(25)11-16(14)28(26-17)20(31)34-23(7,8)9/h10-11H,12H2,1-9H3

InChI Key

PBNPQVFHAZIWAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C(=C2)F)CBr)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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